1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]
Overview
Description
“1-Boc-5-Fluorospiro[indoline-3,4’-piperidine]” is a chemical compound with the CAS Number 858351-47-0 . It has a molecular formula of C17H23FN2O2 . The compound is also known as "tert-butyl 5-fluorospiro [2H-indole-3,4’-piperidine]-1-carboxylate hydrochloride" .
Molecular Structure Analysis
The InChI code for “1-Boc-5-Fluorospiro[indoline-3,4’-piperidine]” is 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2
. This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“1-Boc-5-Fluorospiro[indoline-3,4’-piperidine]” has a molecular weight of 206.26 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Potent c-Met/ALK Inhibitors
Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been explored for their in vitro/in vivo pharmacological and antitumor assays, showcasing significant tumor growth inhibitions in human gastric carcinoma xenograft models due to their potent, selective inhibition of c-Met/ALK dual inhibitors (Li et al., 2013).
Anti-tumor Activity
Derivatives of 1'-methylspiro[indoline-3,4'-piperidine] have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing high potency. This highlights the potential of these compounds as anti-tumor agents, supported by molecular docking studies that suggest strong affinity and appropriate binding poses on target proteins (Li et al., 2020).
Innovative Synthetic Methods
The guanidinium hypoiodite-catalyzed intramolecular oxidative coupling of oxindoles with β-dicarbonyls has been reported to afford spiro-coupling products, including spiro[indoline-3,4'-piperidines], in moderate to excellent yields. This method also extends to asymmetric syntheses, providing optically active spiro[indoline-3,4'-piperidines] and highlighting the structural motif's presence in biologically active compounds (Sugimoto et al., 2023).
Diastereoselective Syntheses
Spiro[indoline-3,4'-pyridin]-2-yl)carbamates have been synthesized via AgOTf/PPh3-catalyzed tandem cyclization, demonstrating an efficient strategy for accessing a variety of spiro[indoline-3,4'-piperidine] derivatives. This underscores the structural scaffold's significance in the development of polycyclic indole alkaloids with diverse bioactivities (Liang et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKKXSAFDWGFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678299 | |
Record name | tert-Butyl 5-fluorospiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858351-47-0 | |
Record name | tert-Butyl 5-fluorospiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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